6-Bromo-3-fluoropicolinamide
CAS No.:
Cat. No.: VC15832538
Molecular Formula: C6H4BrFN2O
Molecular Weight: 219.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrFN2O |
|---|---|
| Molecular Weight | 219.01 g/mol |
| IUPAC Name | 6-bromo-3-fluoropyridine-2-carboxamide |
| Standard InChI | InChI=1S/C6H4BrFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11) |
| Standard InChI Key | HCULQCGKBHYYPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1F)C(=O)N)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Features
6-Bromo-3-fluoropicolinamide belongs to the picolinamide family, a class of heterocyclic compounds featuring a pyridine ring substituted with an amide group. The bromine and fluorine atoms introduce steric and electronic effects that modulate reactivity. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 669066-90-4 |
| Molecular Formula | C₆H₄BrFN₂O |
| Molecular Weight | 223.01 g/mol |
| InChI Key | HMURQOFNWZWERT-UHFFFAOYSA-N |
| SMILES | Brc1nc(F)c(C(=O)N)cn1 |
The InChI string (InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)) confirms the substitution pattern, with bromine at position 6 and fluorine at position 3 . The amide group at position 2 enhances hydrogen-bonding potential, critical for interactions in biological systems.
Crystallographic and Conformational Analysis
While crystallographic data for 6-bromo-3-fluoropicolinamide remain unpublished, analogous compounds such as 5-bromo-3-fluoropicolinonitrile (CAS 886373-28-0) exhibit planar pyridine rings with halogen atoms adopting orthogonal positions to minimize steric clashes . Density functional theory (DFT) calculations predict a similar conformation for 6-bromo-3-fluoropicolinamide, with bond lengths of 1.74 Å (C–Br) and 1.35 Å (C–F) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-bromo-3-fluoropicolinamide typically involves sequential halogenation and amidation steps. A proposed pathway includes:
-
Bromination: Direct electrophilic substitution on 3-fluoropicolinic acid using bromine in acetic acid.
-
Amidation: Conversion of the carboxylic acid to the amide via reaction with ammonium chloride in the presence of a coupling agent such as HATU .
Alternative methods may employ palladium-catalyzed cross-coupling reactions to introduce bromine selectively, though yields for such approaches are undocumented in public literature .
Purification and Quality Control
Chromatographic techniques (e.g., silica gel chromatography) are standard for isolating the compound, with purity assessed via HPLC (>95% purity). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 222.95 [M+H]⁺ .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The bromine atom increases lipophilicity (calculated logP = 1.8), while the fluorine enhances metabolic stability. Key properties include:
| Property | Value |
|---|---|
| Density | ~1.8 g/cm³ (estimated) |
| Melting Point | Not reported |
| Water Solubility | <1 mg/mL (25°C) |
| pKa | ~-5.1 (amide proton) |
The low water solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .
Biological Activity and Applications
Role in Kinase Inhibition
6-Bromo-3-fluoropicolinamide derivatives are explored as kinase inhibitors. For example, aminocyclohexyl pyridyl carboxamides derived from similar scaffolds demonstrate picomolar inhibition of PIM kinases, which are implicated in cancer progression . The bromine atom may occupy hydrophobic pockets in kinase ATP-binding sites, enhancing affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume